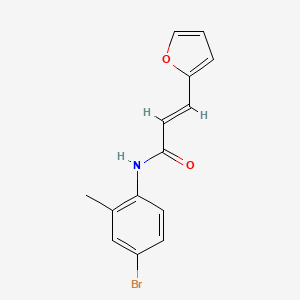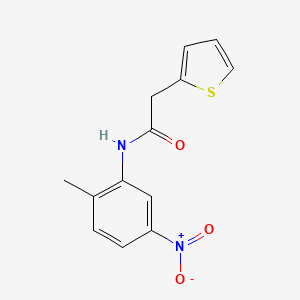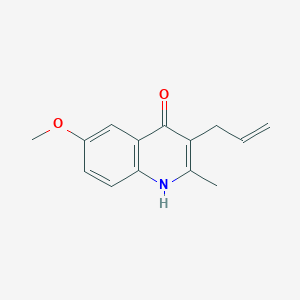
N-(3-fluorophenyl)-1-piperidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-1-piperidinecarbothioamide, also known as NFC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarbothioamide derivatives and has been synthesized through various methods.
作用機序
The exact mechanism of action of N-(3-fluorophenyl)-1-piperidinecarbothioamide is not fully understood, but it is believed to act on various targets in the central nervous system. N-(3-fluorophenyl)-1-piperidinecarbothioamide has been shown to bind to the sigma-1 receptor, which is involved in the modulation of various neurotransmitter systems. It has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. N-(3-fluorophenyl)-1-piperidinecarbothioamide has also been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in the regulation of pain and inflammation.
実験室実験の利点と制限
N-(3-fluorophenyl)-1-piperidinecarbothioamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, the compound is relatively expensive and may not be readily available in some labs. Additionally, the exact mechanism of action of N-(3-fluorophenyl)-1-piperidinecarbothioamide is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-fluorophenyl)-1-piperidinecarbothioamide. One area of interest is the potential use of N-(3-fluorophenyl)-1-piperidinecarbothioamide in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and neuropathic pain. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-fluorophenyl)-1-piperidinecarbothioamide and to identify its molecular targets. Finally, the synthesis of N-(3-fluorophenyl)-1-piperidinecarbothioamide derivatives with improved pharmacological properties may lead to the development of more effective therapies.
合成法
N-(3-fluorophenyl)-1-piperidinecarbothioamide can be synthesized through various methods, including the reaction of 3-fluoroaniline with thionyl chloride to form 3-fluorobenzoyl chloride, followed by the reaction of 3-fluorobenzoyl chloride with piperidinecarbothioamide in the presence of a base. Another method involves the reaction of 3-fluorobenzaldehyde with piperidinecarbothioamide in the presence of a reducing agent. These methods have been optimized to produce high yields of N-(3-fluorophenyl)-1-piperidinecarbothioamide with high purity.
科学的研究の応用
N-(3-fluorophenyl)-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. N-(3-fluorophenyl)-1-piperidinecarbothioamide has also been studied for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders. The compound has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, pain, and anxiety.
特性
IUPAC Name |
N-(3-fluorophenyl)piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2S/c13-10-5-4-6-11(9-10)14-12(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYWRHOEYMOXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5861667.png)

![2-[(2-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)

![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)

![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)
![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)
![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)

![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5861765.png)
![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)